
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small ring size. This compound features a chloromethyl group and a methoxypropan-2-yl group attached to the cyclobutane ring, which may influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane can be achieved through various synthetic routes. One possible method involves the cyclization of a suitable precursor molecule under specific reaction conditions. For example, starting from a linear precursor with appropriate functional groups, cyclization can be induced using a strong base or acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Oxidation Reactions: The methoxypropan-2-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted cyclobutanes, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or other derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the methoxypropan-2-yl group, which may result in different reactivity and applications.
1-(Methoxypropan-2-yl)cyclobutane: Lacks the chloromethyl group, affecting its chemical behavior.
Cyclobutane: The parent compound, which serves as a basis for comparison.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17ClO/c1-8(6-11-2)9(7-10)4-3-5-9/h8H,3-7H2,1-2H3 |
InChI Key |
BNKKALPTAZVWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C1(CCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
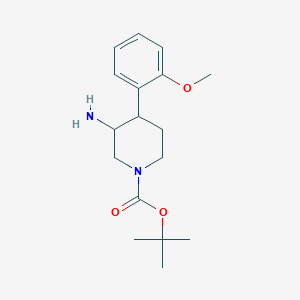
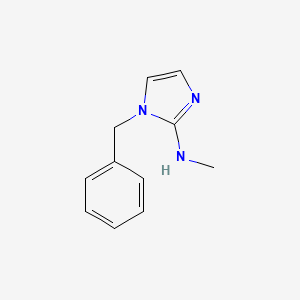
![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)


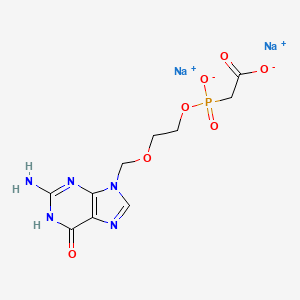

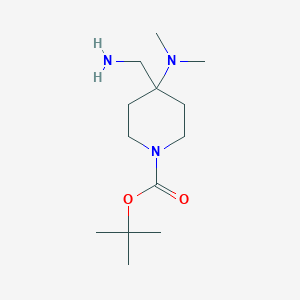

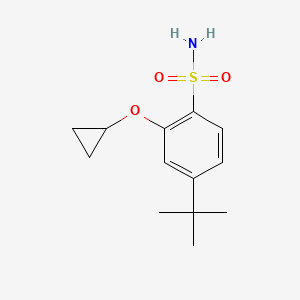
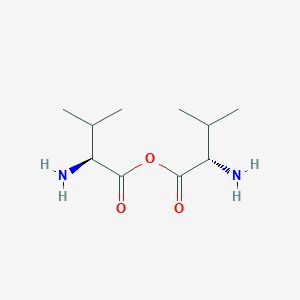
![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol](/img/structure/B13151214.png)
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
